molecular formula C10H8N2 B149096 4,4'-Bipyridine CAS No. 553-26-4

4,4'-Bipyridine

Cat. No.: B149096
CAS No.: 553-26-4
M. Wt: 156.18 g/mol
InChI Key: MWVTWFVJZLCBMC-UHFFFAOYSA-N
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Description

4,4’-Bipyridine is an organic compound with the chemical formula (C_{10}H_{8}N_{2}). It is one of several isomers of bipyridine and is characterized by two pyridine rings connected at the 4th position of each ring.

Mechanism of Action

Target of Action

4,4’-Bipyridine (4,4’-bpy) is a bipyridine that is commonly used to bridge metal centers to form coordination polymers . It has the ability to interrupt biological electron transfer due to its electroactive nature . This property allows it to mediate electronic effects between paramagnetic metal ions by stabilizing the magnetic ordering .

Mode of Action

The mode of action of 4,4’-bipyridine is primarily through its ability to form coordination polymers by bridging between metal centers . This is facilitated by the exposed location of the nitrogen atoms in 4,4’-bipyridine . The compound’s interaction with its targets leads to changes in the electronic structure of the metal centers, which can influence various properties such as magnetism .

Biochemical Pathways

Its ability to interrupt biological electron transfer suggests that it could potentially influence pathways involving electron transfer processes

Pharmacokinetics

It is known that 4,4’-bipyridine is slightly soluble in water, but soluble in most organic solvents . This suggests that its bioavailability could be influenced by the presence of certain solvents or by modifications to its chemical structure to enhance its solubility.

Result of Action

The primary result of 4,4’-bipyridine’s action is the formation of coordination polymers when it bridges between metal centers . This can lead to changes in the electronic structure of the metal centers, influencing properties such as magnetism . In addition, its ability to interrupt biological electron transfer could potentially have effects at the molecular and cellular level .

Action Environment

The action of 4,4’-bipyridine can be influenced by environmental factors. For instance, the formation of coordination polymers is dependent on the presence of suitable metal centers . Additionally, the compound’s solubility can be affected by the presence of certain solvents, which could influence its bioavailability and efficacy . The stability of 4,4’-bipyridine is also influenced by environmental conditions, with changes in temperature and humidity affecting its solid-state form .

Biochemical Analysis

Biochemical Properties

4,4’-Bipyridine plays a crucial role in biochemical reactions, particularly in the formation of coordination complexes with metal ions. These complexes can interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 4,4’-Bipyridine can form complexes with lanthanide ions, which are known to interact with carboxylate groups and nitrogen ligands . These interactions can modulate the activity of enzymes and proteins, affecting various biochemical pathways.

Cellular Effects

The effects of 4,4’-Bipyridine on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4,4’-Bipyridine has been shown to affect the stability and solubility of certain biomolecules, thereby impacting their function within the cell . Additionally, its ability to form complexes with metal ions can lead to changes in cellular redox states and influence metabolic flux.

Molecular Mechanism

At the molecular level, 4,4’-Bipyridine exerts its effects through binding interactions with biomolecules. It can act as a ligand, forming coordination complexes with metal ions, which can then interact with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, 4,4’-Bipyridine complexes with lanthanide ions have been shown to influence the thermal stability and decomposition pathways of these complexes . Additionally, 4,4’-Bipyridine can modulate gene expression by affecting the binding of transcription factors to DNA.

Temporal Effects in Laboratory Settings

The effects of 4,4’-Bipyridine can change over time in laboratory settings. This compound is known for its stability, but it can undergo degradation under certain conditions. For example, the thermal decomposition of 4,4’-Bipyridine complexes with lanthanide ions has been studied, revealing that these complexes decompose via intermediate products to form lanthanide oxides . Long-term exposure to 4,4’-Bipyridine can lead to changes in cellular function, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of 4,4’-Bipyridine vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular metabolism without causing significant toxicity. At high doses, 4,4’-Bipyridine can exhibit toxic effects, including oxidative stress and cellular damage. Studies have shown that the threshold for these adverse effects depends on the specific animal model and the duration of exposure .

Metabolic Pathways

4,4’-Bipyridine is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For instance, 4,4’-Bipyridine complexes with lanthanide ions can affect the decomposition pathways of these complexes, leading to changes in metabolite levels . Additionally, 4,4’-Bipyridine can interact with cofactors, further influencing metabolic pathways.

Transport and Distribution

Within cells and tissues, 4,4’-Bipyridine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of 4,4’-Bipyridine, influencing its activity and function. For example, the formation of coordination complexes with metal ions can facilitate the transport of 4,4’-Bipyridine to specific cellular compartments . This distribution is crucial for its role in modulating biochemical processes.

Subcellular Localization

The subcellular localization of 4,4’-Bipyridine is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, 4,4’-Bipyridine complexes with metal ions can localize to the nucleus, affecting gene expression and cellular signaling pathways . Additionally, its ability to form stable complexes with biomolecules can influence its subcellular distribution and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Bipyridine can be synthesized through various methods, including:

Industrial Production Methods: In industrial settings, 4,4’-Bipyridine is often produced through the oxidation of pyridine in a coupling reaction, followed by dimethylation to form paraquat .

Comparison with Similar Compounds

4,4’-Bipyridine’s unique structure and properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-pyridin-4-ylpyridine
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InChI

InChI=1S/C10H8N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-8H
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InChI Key

MWVTWFVJZLCBMC-UHFFFAOYSA-N
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Canonical SMILES

C1=CN=CC=C1C2=CC=NC=C2
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Molecular Formula

C10H8N2
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Related CAS

27926-72-3 (di-hydrochloride)
Record name gamma,gamma'-Dipyridyl
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DSSTOX Substance ID

DTXSID2027200
Record name 4,4'-Bipyridine
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Molecular Weight

156.18 g/mol
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Physical Description

Solid; [IUCLID] White crystalline solid with a pungent odor; [Alfa Aesar MSDS]
Record name 4,4'-Bipyridine
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Vapor Pressure

0.0000556 [mmHg]
Record name 4,4'-Bipyridine
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CAS No.

553-26-4, 37275-48-2, 123333-55-1
Record name 4,4′-Bipyridine
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Synthesis routes and methods I

Procedure details

To 22 parts of 1-[2-pyridyl)ethyl] pyridinium chloride (obtained from pyridine and 2-vinylpyridine as in Example 13) in 100 parts of a mixture of water-acetone (1:1 v/v) was added five parts sodium cyanide, and the mixture stirred 24 hours at 25° C. The resulting dark blue solution was oxidized with an alcoholic iodine solution until the blue color disappeared and 100 parts 40% sodium hydroxide added. Cleavage of the quat and workup as in Example 15 gave 4.9 parts 4,4'-bipyridine.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

4-Chloropyridine (11.35 parts), benzyltriethylammonium chloride (2.0 parts), sodium hydroxide liquor (32%; 13.5 parts), 3% palladium on charcoal (50% paste; 2.0 parts) and sodium formate (10.2 parts in water (30 parts) are stirred at the boil under reflux for 4 hours. Sodium formate (3.4 parts) is added and then the mixture held at the boil for a further 24 hours. The reaction mixture is cooled and then filtered. The residue is extracted continuously with hot methanol (100 parts) for 6 hours. The extract when evaporated to dryness gives 3.6 parts (46.2%) of 4,4'-bipyridyl.
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46.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4,4'-bipyridine?

A1: The molecular formula of this compound is C10H8N2, and its molecular weight is 156.19 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: this compound can be characterized using techniques like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. These techniques provide information about the vibrational modes and electronic transitions within the molecule, which are helpful for structural identification and studying its interactions. []

Q3: How does this compound interact with metal ions?

A3: this compound acts as a bridging ligand, coordinating to metal ions through its two nitrogen atoms. This bridging ability allows it to connect metal centers and form extended one-, two-, or three-dimensional coordination polymers and MOFs. [, , , , ]

Q4: Can the properties of this compound-based materials be tuned?

A4: Yes, the properties of these materials can be tuned by modifying the metal ions, using co-ligands, or changing the reaction conditions. For example, incorporating different metal ions can alter the magnetic properties [] or introduce luminescence []. Co-ligands with specific functionalities can further tailor the material's properties and create diverse architectures. [, , ]

Q5: What are some potential applications of this compound-based coordination polymers and MOFs?

A5: Due to their porous structures and tunable properties, these materials hold promise for applications such as gas adsorption [, ], separation, catalysis [], sensing [], and drug delivery. [, ] For instance, some this compound-based MOFs demonstrate selective adsorption of gases like CO2, methanol, and ethanol. []

Q6: Are there examples of this compound being used as a chiral building block?

A6: While this compound itself is achiral, it can be used in combination with chiral ligands or metal centers to construct homochiral or heterochiral coordination frameworks. The choice of dipyridyl ligands significantly influences the chirality of the resulting frameworks. []

Q7: How is computational chemistry used in research on this compound?

A7: Density Functional Theory (DFT) calculations are often employed to investigate the electronic structure of this compound and its complexes. These calculations provide insights into the nature of metal-ligand interactions, predict spectroscopic properties, and help elucidate reaction mechanisms. [, ]

Q8: How does modifying the structure of this compound affect its properties and applications?

A8: Introducing substituents on the pyridine rings can alter the electronic properties, steric hindrance, and solubility of this compound, ultimately impacting its coordination behavior and the properties of the resulting materials. For example, tetrahalogenated 4,4'-bipyridines have been explored for their potential in asymmetric synthesis and as building blocks for chiral MOFs. []

Q9: Are there any examples of this compound-based materials undergoing structural transformations upon guest removal or exchange?

A9: Yes, some this compound-based coordination polymers exhibit structural flexibility and can undergo topotactic transformations upon dehydration or guest exchange. These transformations often involve changes in the crystal system and space group while preserving the basic structural motif. []

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